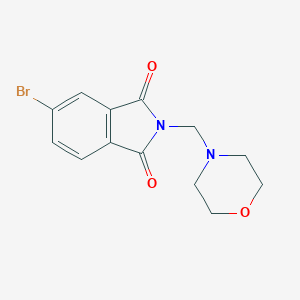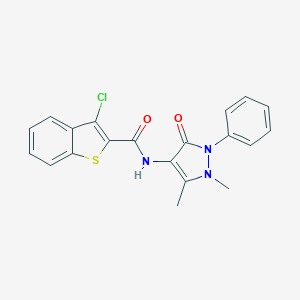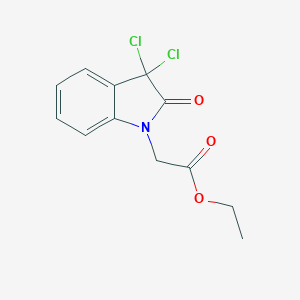![molecular formula C17H11N3O2S2 B403839 5-((4-Nitrophenyl)thio)-6-phenylimidazo[2,1-b]thiazole CAS No. 309293-22-9](/img/structure/B403839.png)
5-((4-Nitrophenyl)thio)-6-phenylimidazo[2,1-b]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Nitrophenyl)thio)-6-phenylimidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]thiazole core substituted with a 4-nitrophenylthio group and a phenyl group. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which include imidazo[2,1-b]thiazoles, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
The compound was designed and its admet properties were predicted in silico .
Result of Action
One of the most active benzo-[d]-imidazo-[2,1-b]-thiazole derivatives, carrying a 4-nitro phenyl moiety, displayed significant activity against mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
5-((4-Nitrophenyl)thio)-6-phenylimidazo[2,1-b]thiazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as pantothenate synthetase, which is crucial for the biosynthesis of coenzyme A in Mycobacterium tuberculosis . The interaction between this compound and pantothenate synthetase involves binding to the active site of the enzyme, thereby inhibiting its activity and disrupting the metabolic processes of the bacteria .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism . Additionally, this compound has shown selective toxicity towards Mycobacterium tuberculosis, making it a potential candidate for anti-tubercular therapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of pantothenate synthetase, inhibiting its enzymatic activity . The inhibition of this enzyme leads to a decrease in the production of coenzyme A, which is essential for various metabolic processes in Mycobacterium tuberculosis . Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound maintains its biological activity over extended periods, with no significant loss of efficacy . Prolonged exposure to the compound can lead to adaptive resistance in certain bacterial strains .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antimicrobial and anticancer activities with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is relatively narrow, necessitating careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as pantothenate synthetase . The inhibition of this enzyme disrupts the biosynthesis of coenzyme A, leading to alterations in metabolic flux and metabolite levels . Additionally, the compound has been shown to affect the metabolism of cancer cells by inhibiting key metabolic enzymes and pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, enhancing its efficacy . The localization of this compound within mitochondria has been associated with its pro-apoptotic effects in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-nitrophenyl)thio)-6-phenylimidazo[2,1-b]thiazole typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones, followed by cyclization and subsequent functionalization. One common method includes the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to improve efficiency and scalability. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-((4-Nitrophenyl)thio)-6-phenylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The imidazo[2,1-b]thiazole core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Cyclization: Various aldehydes or ketones, acidic or basic catalysts.
Major Products
The major products formed from these reactions include amino-substituted derivatives, various nucleophile-substituted derivatives, and more complex heterocyclic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thiazole derivatives: Compounds such as sulfathiazole and ritonavir, which also contain the thiazole ring, exhibit different pharmacological properties.
Uniqueness
5-((4-Nitrophenyl)thio)-6-phenylimidazo[2,1-b]thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities
Properties
IUPAC Name |
5-(4-nitrophenyl)sulfanyl-6-phenylimidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S2/c21-20(22)13-6-8-14(9-7-13)24-16-15(12-4-2-1-3-5-12)18-17-19(16)10-11-23-17/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJHTTXQQNZBPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)SC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B403756.png)

![1-[2-(Methylamino)ethoxy]-3-(phenylsulfanyl)-2-propanol](/img/structure/B403758.png)



![Methyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate](/img/structure/B403767.png)
![4-bromo-N-[2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B403769.png)
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(2,4-dichlorobenzoyl)oxime](/img/structure/B403771.png)
![(E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE](/img/structure/B403775.png)
![5-[(3,5-dimethyl-4-isoxazolyl)diazenyl]-2,1,3-benzoxadiazol-4-ylamine](/img/structure/B403777.png)
![4H,8H-[1,2,5]oxadiazolo[3,4-f][2,1,3]benzoxadiazole-4,8-dione](/img/structure/B403778.png)

![5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B403781.png)
